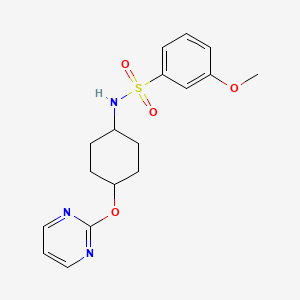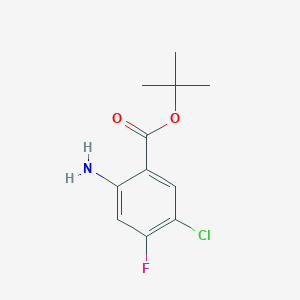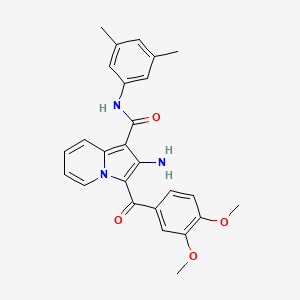![molecular formula C16H12N2O4S B2729556 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide CAS No. 892854-60-3](/img/structure/B2729556.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as DBM, and it has been studied extensively in recent years for its various biochemical and physiological effects.
Applications De Recherche Scientifique
Radiotracers for Alzheimer's Disease Imaging
Gao, Wang, and Zheng (2018) reported the synthesis of carbon-11-labeled CK1 inhibitors, including derivatives of the mentioned compound, as potential PET radiotracers for imaging Alzheimer's disease. These compounds were synthesized with the goal of exploring their ability to bind to casein kinase 1 (CK1) inhibitors, with a focus on their application in neuroimaging to better understand the molecular underpinnings of Alzheimer's disease (Gao, Wang, & Zheng, 2018).
Eukaryotic Topoisomerase II Inhibitors
Pınar et al. (2004) studied a series of synthesized compounds, including derivatives of the target compound, for their inhibitory activity against eukaryotic DNA topoisomerase II. These compounds showed significant activity, indicating their potential as therapeutic agents targeting cancer cells by interfering with DNA replication and cell division processes (Pınar et al., 2004).
Benzodiazepine Receptor Agonists
Faizi et al. (2017) designed and synthesized a series of 4-thiazolidinone derivatives, acting as benzodiazepine receptor agonists, with the aim of exploring their anticonvulsant activities. This research highlights the therapeutic potential of these compounds in treating conditions that are modulated by benzodiazepine receptors, such as epilepsy and anxiety (Faizi et al., 2017).
Antibacterial Activities
Gonzaga et al. (2003) isolated and identified new alkaloids from Zanthoxylum rhoifolium, demonstrating the antibacterial potential of these compounds. The research contributed to the understanding of natural compounds' role in combating bacterial infections and highlighted the chemical diversity and biological relevance of benzothiazole derivatives (Gonzaga et al., 2003).
Anticancer Activities
Kamal et al. (2011) explored the synthesis and anticancer activities of new benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones. These compounds exhibited moderate to good inhibitory activity against various cancer cell lines, demonstrating their potential as anticancer agents (Kamal et al., 2011).
Propriétés
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-20-10-4-2-3-9(5-10)15(19)18-16-17-11-6-12-13(22-8-21-12)7-14(11)23-16/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHKLEVWKOEDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone](/img/structure/B2729475.png)
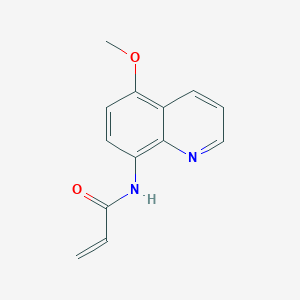
![N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729478.png)
![5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2729480.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2729482.png)
![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methoxybenzohydrazide](/img/structure/B2729483.png)
![(Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2729484.png)
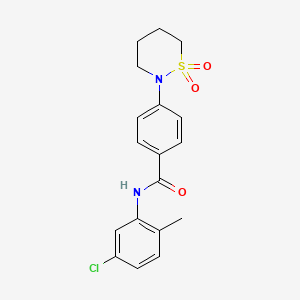
![8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2729486.png)
